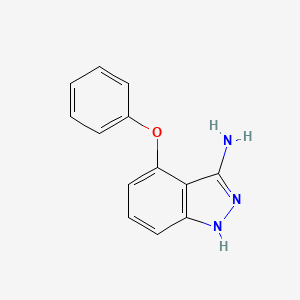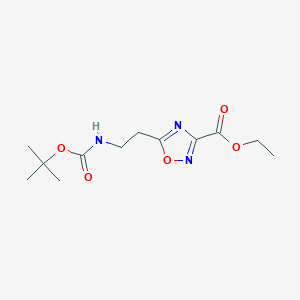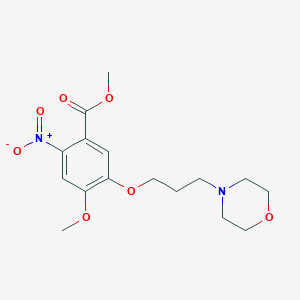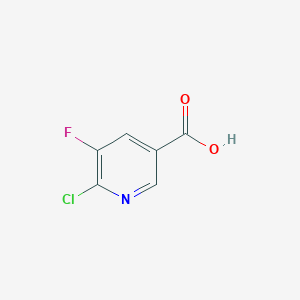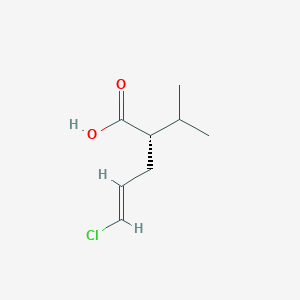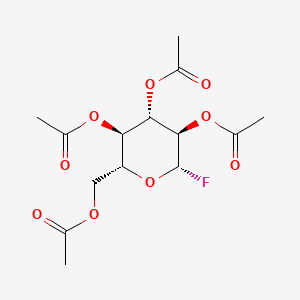
Fluorure de β-D-glucopyranosyle tétraacétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranosyl fluoride tetraacetate is a complex chemical compound with a variety of physical, chemical, and biological properties. It has an empirical formula of C14H19FO9 and a molecular weight of 350.29 .
Molecular Structure Analysis
The molecular structure of beta-D-Glucopyranosyl fluoride tetraacetate can be represented by the SMILES stringCC(=O)OC[C@H]1OC@@HC@H=O)C@@H=O)[C@@H]1OC(C)=O and the InChI 1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 . Physical and Chemical Properties Analysis
Beta-D-Glucopyranosyl fluoride tetraacetate has a melting point of 80-85°C (lit.) . It has an optical activity of [α]23/D +21°, c = 1 in chloroform .Applications De Recherche Scientifique
Recherche sur les glycoside hydrolases
Ce composé a été utilisé dans la recherche relative aux glycoside hydrolases, un groupe d'enzymes qui catalysent l'hydrolyse des liaisons glycosidiques . Il a été utilisé dans des études pour comprendre l'hydrolyse du fluorure d'α-D-glucopyranosyle promu par une α-glucosidase inverseuse .
Applications antibactériennes et antifongiques
Le composé a été utilisé dans la synthèse de thiosemicarbazones, qui ont montré une activité antibactérienne et antifongique remarquable contre certaines bactéries et champignons typiques . Certains de ces composés ont également montré une forte activité inhibitrice contre plusieurs bactéries, telles que K. pneumoniae et S. typhimurium .
Activité anti-MRSA
Les thiosemicarbazones synthétisées à partir de ce composé ont montré une activité inhibitrice remarquable contre trois isolats cliniques de MRSA (Staphylococcus aureus résistant à la méthicilline) .
Recherche en protéomique
Le composé est considéré comme un produit spécialisé pour la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions.
Résolution chirale des dérivés d'acides aminés
Le composé a été utilisé comme réactif chiral pour la résolution des dérivés d'acides aminés . Il a été utilisé dans la formation de diastéréoisomères et pour la résolution chromatographique liquide haute performance en phase inverse des énantiomères d'acides aminés .
Synthèse du glucopyranoside de propargyle
Le composé a été utilisé dans la synthèse du glucopyranoside de propargyle . Ceci a des applications en synthèse organique et en chimie des glucides, en particulier en tant que composant dipolarophile dans la réaction de cycloaddition 1,3-dipolaire pour la synthèse de différents dérivés de triazole ou d'isoxazole .
Mécanisme D'action
Target of Action
Beta-D-Glucopyranosyl fluoride tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl fluoride, is a synthetic derivative of glucose . The primary target of this compound is the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH plays a crucial role in the glycolysis pathway, catalyzing the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate .
Mode of Action
It is known that the compound can inhibit the activity of gapdh . This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, disrupting its normal function .
Biochemical Pathways
By inhibiting GAPDH, Beta-D-Glucopyranosyl fluoride tetraacetate affects the glycolysis pathway . This pathway is responsible for the breakdown of glucose, providing energy and metabolic intermediates for cells. Disruption of this pathway can have significant downstream effects, potentially impacting energy production and other metabolic processes.
Result of Action
The inhibition of GAPDH by Beta-D-Glucopyranosyl fluoride tetraacetate can lead to a decrease in the rate of glycolysis . This could potentially result in reduced energy production and altered metabolic activity within cells.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Beta-D-Glucopyranosyl fluoride tetraacetate: plays a significant role in biochemical reactions, especially in the study of glycoside hydrolases. Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is often used as a substrate to investigate the catalytic mechanisms of these enzymes. For instance, it interacts with glycoside hydrolases such as alpha-glucosidase and beta-glucosidase, forming enzyme-substrate complexes that can be studied to understand the transition states and reaction intermediates . The interactions between beta-D-Glucopyranosyl fluoride tetraacetate and these enzymes are primarily driven by hydrogen bonding and the stabilization of pyranosylium ion-like transition states .
Molecular Mechanism
At the molecular level, beta-D-Glucopyranosyl fluoride tetraacetate exerts its effects through specific binding interactions with glycoside hydrolases. The fluoride group in the compound acts as a leaving group during the hydrolysis reaction, facilitating the cleavage of the glycosidic bond. This process involves the formation of a covalent intermediate between the enzyme and the substrate, which is stabilized by hydrogen bonding and electrostatic interactions within the enzyme’s active site . The acetyl groups on the glucopyranose ring also play a role in enhancing the compound’s binding affinity and specificity for the enzyme.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472545 |
Source


|
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-46-3 |
Source


|
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

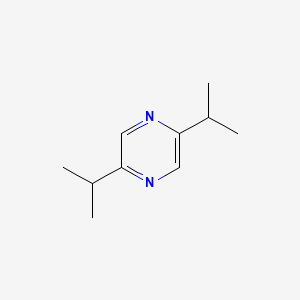
acetic acid](/img/structure/B1313310.png)
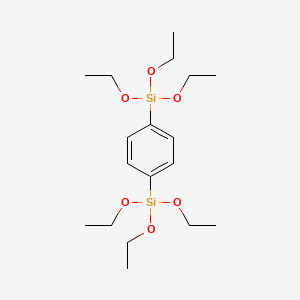
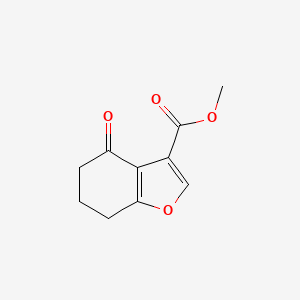
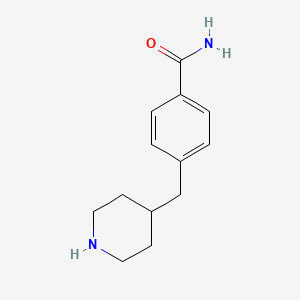
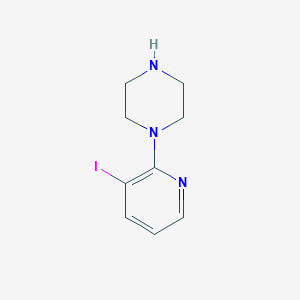
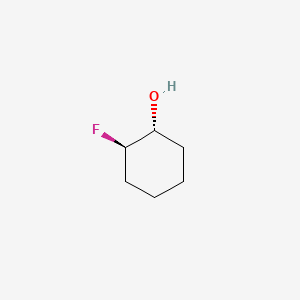
![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B1313322.png)
